molecular formula C26H36N2O4 B15074596 N,N'-Bis(4-ethoxyphenyl)-1,10-decanediamide CAS No. 101609-62-5

N,N'-Bis(4-ethoxyphenyl)-1,10-decanediamide

Cat. No.: B15074596
CAS No.: 101609-62-5
M. Wt: 440.6 g/mol
InChI Key: WUOQOXCMMVFWOQ-UHFFFAOYSA-N
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Description

N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide typically involves the reaction of 4-ethoxyaniline with decanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamine.

    Substitution: Formation of N,N’-Bis(4-substituted phenyl)-1,10-decanediamide.

Scientific Research Applications

N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide involves its interaction with specific molecular targets. The ethoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The amide groups can form hydrogen bonds with biological molecules, influencing their conformation and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N,N’-Bis(4-methoxyphenyl)-1,10-decanediamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N,N’-Bis(4-ethoxyphenyl)thiourea: Contains thiourea instead of amide groups.

Uniqueness: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. The decanediamide backbone provides flexibility and stability, making it suitable for various applications.

Properties

CAS No.

101609-62-5

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)decanediamide

InChI

InChI=1S/C26H36N2O4/c1-3-31-23-17-13-21(14-18-23)27-25(29)11-9-7-5-6-8-10-12-26(30)28-22-15-19-24(20-16-22)32-4-2/h13-20H,3-12H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

WUOQOXCMMVFWOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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